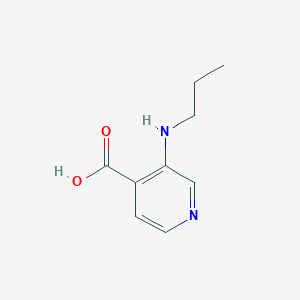![molecular formula C17H27N3 B13878285 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylmethyl group and an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. The cyclohexylmethyl group and aniline moiety contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Piperazinyl)aniline: Another piperazine derivative with similar biological activities.
4-(4-Methylpiperazin-1-yl)aniline: Known for its use in pharmaceutical research.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Studied for its potential therapeutic applications.
Uniqueness
4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline is unique due to the presence of the cyclohexylmethyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C17H27N3 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-[4-(cyclohexylmethyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C17H27N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14,18H2 |
InChI-Schlüssel |
RGAYBGMAQWESJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


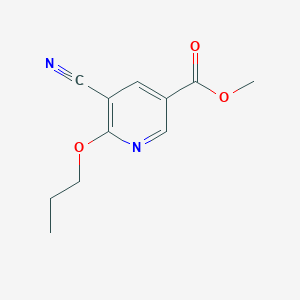

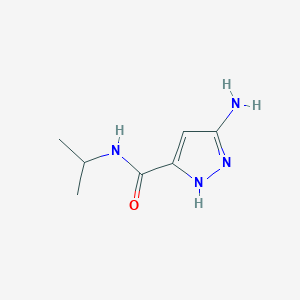
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
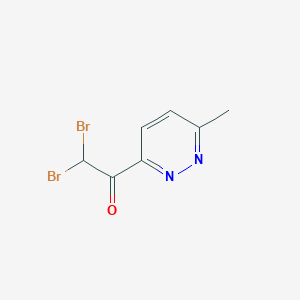
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)


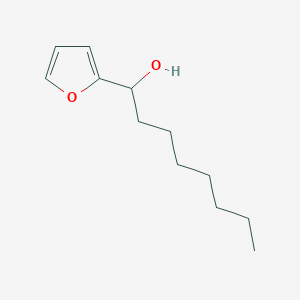
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
